2-Ethyloctan-1-ol

Descripción

The exact mass of the compound 2-Ethyloctan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Ethyloctan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyloctan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

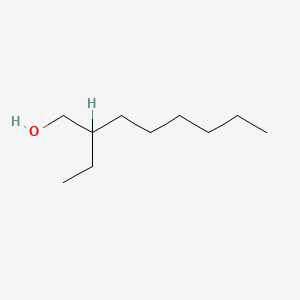

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-5-6-7-8-10(4-2)9-11/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRVTKUOKQWGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942780 | |

| Record name | 2-Ethyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20592-10-3 | |

| Record name | 2-Ethyl-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20592-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyloctan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020592103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyloctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of 2-Ethyloctan-1-ol Formation via Guerbet Condensation: A Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

The synthesis of highly branched, higher-molecular-weight alcohols is a critical process in the development of advanced plasticizers, cosmetic emollients, and specialty surfactants. 2-Ethyloctan-1-ol , a valuable C10 branched alcohol, is synthesized via the cross-Guerbet condensation of 1-hexanol and 1-butanol. Unlike traditional linear chain extensions, the Guerbet reaction relies on a highly orchestrated "borrowed hydrogen" (hydrogen auto-transfer) cascade. This guide deconstructs the catalytic mechanism, evaluates catalyst performance, and provides a self-validating experimental protocol designed to maximize cross-condensation selectivity over competing homocoupling pathways.

Mechanistic Foundations: The "Borrowed Hydrogen" Pathway

The formation of 2-ethyloctan-1-ol is not a single-step coupling but a complex, four-step cascade reaction requiring a bifunctional catalyst system containing both metallic (dehydrogenation/hydrogenation) and basic (aldolization) active sites. According to 1, the sequence proceeds as follows:

-

Catalytic Dehydrogenation: The reaction initiates with the endothermic dehydrogenation of both 1-hexanol and 1-butanol to their respective aldehydes (hexanal and butanal). This step is typically mediated by transition metals (e.g., Cu, Ru, or Mn) and generates metal-hydride species, effectively "storing" the hydrogen for later use.

-

Enolization and Aldol Addition: This is the critical C–C bond-forming step. Basic sites (such as those on a Mg-Al spinel or homogeneous alkoxides) abstract an α -proton from butanal to form a reactive nucleophilic enolate. Kinetically, the butanal enolate attacks the carbonyl carbon of the more sterically accessible hexanal (the electrophile), yielding the β -hydroxy aldehyde intermediate, 2-ethyl-3-hydroxyoctanal.

-

Dehydration: The β -hydroxy aldehyde undergoes rapid, base-catalyzed dehydration to form an α,β -unsaturated aldehyde, 2-ethyl-2-octenal. This step is thermodynamically favorable and drives the equilibrium forward.

-

Hydrogenation: In the final step, the transition metal transfers the "borrowed" hydrogen back to the α,β -unsaturated aldehyde, reducing both the alkene and carbonyl functionalities to yield the final product, 2-ethyloctan-1-ol. In some robust heterogeneous systems, this occurs via a 2.

Figure 1: Cross-Guerbet reaction mechanism for 2-ethyloctan-1-ol via hydrogen auto-transfer.

Catalyst Selection and Quantitative Performance

The primary challenge in a cross-Guerbet reaction is controlling selectivity. Homocoupling (e.g., butanol to 2-ethylhexanol) and over-oxidation to carboxylic acids (via the Cannizzaro or Tishchenko reactions) are common side reactions. Catalyst selection dictates the balance between dehydrogenation kinetics and aldol condensation rates.

Recent advancements highlight the efficacy of3 for heterogeneous robustness, while4 offer superior homogeneous selectivity, albeit with higher susceptibility to water-induced deactivation.

Table 1: Comparative Catalyst Performance in Cross-Guerbet Condensation

| Catalyst System | Type | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Key Mechanistic Observation |

| Cu-Mg-Al Spinel | Heterogeneous | 250 | 12 | 45.0 | 62.0 | High structural stability; Lewis basic sites drive the aldol step efficiently. |

| Ru-Pincer + NaOEt | Homogeneous | 150 | 24 | 62.0 | 85.0 | High selectivity; highly susceptible to deactivation by byproduct water. |

| Hydroxyapatite (HAP) | Heterogeneous | 300 | 6 | 35.0 | 50.0 | MPV-like hydrogenation mechanism; robust at extreme temperatures. |

Note: Selectivity refers to the formation of the cross-coupled C10 product versus C8/C12 homocoupled products.

Experimental Protocol: Self-Validating Cross-Guerbet Workflow

To synthesize 2-ethyloctan-1-ol with high selectivity, the following protocol utilizes a heterogeneous Cu-Mg-Al hydrotalcite-derived catalyst. The methodology is designed as a self-validating system : it uses continuous substrate feeding to control kinetics and an internal standard to enforce a strict mass balance, ensuring data integrity.

Phase 1: Catalyst Activation

Causality: Hydrotalcite precursors must be thermally decomposed to form the active mixed-oxide spinel phase, generating the specific Lewis acid-base pairs required for enolization without causing excessive dehydration of the starting alcohols to alkenes.

-

Load 2.0 g of Cu-Mg-Al hydrotalcite precursor into a quartz tube furnace.

-

Calcine under a continuous flow of synthetic air (50 mL/min) at 450°C for 4 hours.

-

Switch to a 5% H2/N2 stream and reduce at 300°C for 2 hours to ensure the copper species are in the active metallic state ( Cu0 ) required for the dehydrogenation/hydrogenation steps.

Phase 2: Reaction Execution

Causality: To suppress the homocoupling of 1-butanol (which would yield 2-ethylhexanol), 1-butanol is introduced slowly via a syringe pump into a system containing an excess of 1-hexanol. This maintains a low steady-state concentration of the butanal enolate, favoring cross-aldol addition with the abundant hexanal electrophile.

-

Transfer the activated catalyst to a 300 mL high-pressure Parr autoclave under an inert argon atmosphere.

-

Add 1.0 mol (102 g) of anhydrous 1-hexanol and 0.05 mol of nonane (internal standard).

-

Seal the reactor, purge with N2 three times, and pressurize to 5 bar with H2 . Note: Mild H2 pressure prevents the over-oxidation of aldehydes to carboxylic acids and maintains the catalyst in a reduced state.

-

Heat the reactor to 250°C with an agitation rate of 800 rpm to eliminate mass transfer limitations.

-

Using a high-pressure syringe pump, continuously inject 0.5 mol (37 g) of anhydrous 1-butanol over a period of 6 hours.

-

Maintain the reaction for an additional 6 hours post-injection.

Phase 3: Product Isolation & Mass Balance (Self-Validation)

Causality: The integration of nonane from the onset allows for absolute quantification. If the carbon mass balance drops below 95%, it immediately flags unquantified heavy oligomerization or volatile losses, invalidating the run.

-

Cool the reactor to room temperature and carefully vent the residual gases through a cold trap.

-

Filter the reaction mixture through a 0.22 μ m PTFE membrane to recover the heterogeneous catalyst.

-

Analyze the filtrate via GC-FID and GC-MS.

-

Validation Check: Calculate the moles of unreacted 1-hexanol, unreacted 1-butanol, 2-ethyloctan-1-ol (target), 2-ethylhexanol (byproduct), and 2-butyloctanol (byproduct) against the nonane internal standard. The sum of carbon moles must equal the initial input ( ±5% ).

Conclusion

The targeted synthesis of 2-ethyloctan-1-ol via the cross-Guerbet reaction represents a sophisticated interplay of catalytic dehydrogenation, controlled aldol condensation, and rapid hydrogenation. By understanding the 5 and employing kinetic control strategies—such as the slow addition of the nucleophile precursor—researchers can bypass the statistical limitations of cross-coupling to achieve high yields of this critical C10 branched alcohol.

References

-

Catalysis Science & Technology - RSC Publishing . Thermodynamics and mechanistic insights into the Guerbet condensation reaction. Available at:[Link]

-

Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst - Frontiers . Heterogeneous catalyst design and structural stability. Available at:[Link]

-

Catalytic Upgrading of Ethanol to n-Butanol via Manganese-Mediated Guerbet Reaction | ACS Catalysis . Homogeneous catalyst performance and water deactivation pathways. Available at:[Link]

-

The Role of Aldol Condensation and Hydrogen Transfer Reactions in the Guerbet Coupling Reaction of Ethanol over Acid-Base Catalysts - UVA ETD . Kinetic relevance of enolate formation and MPV mechanisms. Available at:[Link]

-

Guerbet Compounds - AOCS . General mechanism and historical overview of Guerbet alcohols. Available at:[Link]

Sources

The Role of 2-Ethyl-1-Octanol as a Volatile Organic Compound (VOC) Biomarker in Oncology: A Technical Guide

Executive Summary

The field of volatilomics—the analysis of volatile organic compounds (VOCs) emitted by biological systems—has emerged as a frontier in non-invasive oncological diagnostics. Among the hundreds of trace VOCs detectable in human breath and urine, 2-ethyl-1-octanol has been identified as a significant biomarker candidate, particularly for breast and prostate cancers. This technical guide provides drug development professionals and analytical scientists with an in-depth mechanistic understanding of 2-ethyl-1-octanol, alongside field-proven, self-validating protocols for its isolation and quantification.

Mechanistic Origins: Why 2-Ethyl-1-Octanol?

To utilize a biomarker effectively, researchers must understand its biochemical provenance. 2-ethyl-1-octanol is not a random byproduct; it is a downstream reporter of tumor-specific metabolic reprogramming.

Cancer cells exhibit profound alterations in lipid metabolism and are characterized by elevated intracellular oxidative stress. Reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) within the cell membrane, initiating lipid peroxidation[1]. This degradation yields a primary pool of straight-chain alkanes and methylalkanes.

Simultaneously, tumor microenvironments upregulate polymorphic cytochrome P450 (CYP) mixed oxidase enzymes to manage this oxidative stress[2]. The CYP system catabolizes these intermediate alkanes, introducing hydroxyl groups and structural rearrangements that result in branched-chain alcohols, including 2-ethyl-1-octanol. Because these volatile alcohols have a negative alveolar gradient, they readily diffuse from the systemic circulation into the lungs for exhalation, or are excreted via the renal system into urine.

Fig 1. Metabolic pathway of 2-ethyl-1-octanol via lipid peroxidation and CYP450 activity.

Clinical Applications and Diagnostic Efficacy

The clinical utility of 2-ethyl-1-octanol relies on its integration into multivariate biosignatures. Single VOCs rarely possess the specificity required for oncological screening; however, when combined into targeted panels, their predictive power increases dramatically.

Breast Cancer (Breathomics)

Pioneering work by Phillips et al. established 2-ethyl-1-octanol as a core component of a breath-based biosignature for breast cancer[3]. In a combined case-control and cross-sectional study of women with abnormal mammograms, a breath test utilizing a panel of VOCs (including 2-ethyl-1-octanol, limonene, and tridecane) successfully distinguished between women with breast cancer and healthy volunteers with a sensitivity of 94.1% and a specificity of 73.8%[2]. Subsequent large-cohort validations (n > 250) demonstrated a stabilized sensitivity of 75.3% and specificity of 84.8% for this specific VOC panel[3].

Prostate Cancer (Urinary Volatilomics)

Beyond breathomics, 2-ethyl-1-octanol has shown high diagnostic value in urinary volatilomics. Recent studies sought to identify VOCs that could distinguish prostate cancer not only from healthy controls but also from other urological malignancies like bladder cancer[4]. A panel incorporating 2-ethyl-1-octanol, toluene, phenol, and acetic acid successfully classified prostate cancer with an Area Under the Curve (AUC) of 0.83–0.97, and stratified it against bladder cancer with an AUC of 0.73–1.0[4].

Summary of Quantitative Diagnostic Data

| Target Disease | Sample Matrix | Key VOC Panel Constituents | Sensitivity | Specificity | AUC |

| Breast Cancer | Exhaled Breath | 2-ethyl-1-octanol, limonene, tridecane, tetradecane, longifolene | 75.3% - 94.1% | 73.8% - 84.8% | N/A |

| Prostate Cancer | Urine | 2-ethyl-1-octanol (and 2-ethyl-1-hexanol), toluene, phenol, acetic acid | N/A | N/A | 0.83 - 0.97 |

Analytical Methodology: A Self-Validating SPME-GC-MS Protocol

Detecting 2-ethyl-1-octanol requires overcoming significant analytical hurdles. VOCs in breath and urine exist in trace concentrations (parts-per-billion to parts-per-trillion) and are easily masked by ambient environmental contaminants.

To ensure trustworthiness and scientific integrity , the following Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS) protocol is designed as a self-validating system.

Step-by-Step Workflow

Step 1: Controlled Sample Collection & Equilibration

-

Action: Collect alveolar breath using Tedlar bags equipped with a discard mechanism for dead-space air. For urine, collect mid-stream samples in sterile, hermetically sealed headspace vials.

-

Self-Validation: Inject a known concentration of an internal standard (e.g., d8-toluene or d5-chlorobenzene) into the sample.

-

Causality: The internal standard validates the extraction efficiency of the SPME fiber and allows for the normalization of peak areas, correcting for any matrix effects or instrumental drift over time.

Step 2: Preconcentration via SPME

-

Action: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the sample headspace for 30 minutes at 40°C.

-

Causality: The tri-phase DVB/CAR/PDMS fiber is explicitly chosen because it captures a broad molecular weight range. The PDMS layer absorbs semi-volatile branched alcohols like 2-ethyl-1-octanol, while the CAR layer traps highly volatile low-mass alkanes, ensuring the entire biomarker panel is extracted without the use of masking liquid solvents.

Step 3: Thermal Desorption

-

Action: Insert the SPME fiber into the GC injection port set to 250°C for 5 minutes in splitless mode.

-

Causality: Rapid, high-temperature desorption ensures a narrow injection band onto the column, which is critical for preventing peak tailing and improving the chromatographic resolution of closely eluting alcohol isomers.

Step 4: Capillary GC Separation

-

Action: Utilize a semi-polar capillary column (e.g., DB-5MS, 30m × 0.25mm × 0.25µm). Implement a temperature ramp: hold at 40°C for 5 min, ramp at 5°C/min to 150°C, then 15°C/min to 250°C.

-

Causality: The slow initial ramp (5°C/min) provides the necessary theoretical plates to separate 2-ethyl-1-octanol from other structurally similar branched alcohols (e.g., 2-ethyl-1-hexanol) which are also present in the oncological volatilome.

Step 5: MS Detection and Chemometrics

-

Action: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV, scanning from 35 to 300 m/z. Identify 2-ethyl-1-octanol by matching its fragmentation pattern against the NIST library and verifying its retention index using a C8-C20 alkane standard.

-

Self-Validation: Run ambient room air blanks and instrument blanks between every 5 biological samples to definitively rule out exogenous contamination.

Fig 2. Step-by-step SPME-GC-MS workflow for isolating and quantifying VOC biomarkers.

Future Directions in Drug Development

References

- Harnessing volatile organic compound biomarkers for early cancer detection: molecular to nanotechnology-based approaches.RSC Publishing.

- Volatile Markers of Breast Cancer in the Breath.PubMed - NIH.

- Breathomics: A Non-Invasive Approach for the Diagnosis of Breast Cancer.MDPI.

- Harnessing volatile organic compound biomarkers for early cancer detection (Prostate Cancer Findings).RSC Publishing.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Volatile markers of breast cancer in the breath - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Harnessing volatile organic compound biomarkers for early cancer detection: molecular to nanotechnology-based approaches - Nanoscale (RSC Publishing) DOI:10.1039/D5NR01714A [pubs.rsc.org]

- 4. Harnessing volatile organic compound biomarkers for early cancer detection: molecular to nanotechnology-based approaches - Nanoscale (RSC Publishing) DOI:10.1039/D5NR01714A [pubs.rsc.org]

An In-depth Technical Guide to the Thermodynamic Properties and Boiling Point of 2-Ethyloctan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-Ethyloctan-1-ol (CAS No. 20592-10-3) is a branched-chain primary alcohol with the molecular formula C10H22O.[1] As a member of the Guerbet alcohol family, it exhibits unique physical and chemical properties that make it a valuable compound in various industrial applications, including as a solvent, plasticizer, and intermediate in the synthesis of surfactants and lubricants.[2][3] In the realm of drug development, understanding the thermodynamic properties of such a molecule is paramount for processes like formulation, purification, and predicting its behavior in biological systems.

This technical guide provides a comprehensive overview of the known thermodynamic properties of 2-ethyloctan-1-ol, with a particular focus on its boiling point and related characteristics. Where experimental data for this specific isomer is limited, this guide will draw upon data from analogous compounds, such as other C10 alcohols and Guerbet alcohols, and detail the established experimental methodologies for their determination. This approach ensures a robust and practical resource for professionals in the field. The branched nature of 2-ethyloctan-1-ol significantly influences its physical properties, leading to a lower melting point and viscosity compared to its linear isomer, 1-decanol.[2][3]

Core Physicochemical and Thermodynamic Properties

A summary of the key physicochemical and thermodynamic properties of 2-ethyloctan-1-ol is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C10H22O | [1][4] |

| Molecular Weight | 158.28 g/mol | [4] |

| CAS Registry Number | 20592-10-3 | [1] |

| Boiling Point | 213-214 °C at 760 mmHg | [5] |

| Vapor Pressure | 0.037 mmHg at 25 °C | [5] |

| Density | 0.826 g/cm³ (at standard conditions) | [5] |

| Flash Point | 87.1 °C (Closed Cup) | [5] |

| Water Solubility | 151.8 mg/L at 25 °C (estimated) | [5] |

| logP (o/w) | 3.740 (estimated) | [5] |

Boiling Point and Vapor Pressure

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For 2-ethyloctan-1-ol, the normal boiling point is reported to be in the range of 213-214 °C.[5] This relatively high boiling point is a consequence of its molecular weight and the presence of a hydroxyl group, which allows for intermolecular hydrogen bonding.

The vapor pressure of 2-ethyloctan-1-ol is correspondingly low at ambient temperatures, with a reported value of 0.037 mmHg at 25 °C.[5] The relationship between vapor pressure and temperature is crucial for processes like distillation and for understanding the compound's volatility.

A precise determination of the boiling point is essential for the characterization and purification of 2-ethyloctan-1-ol. A common and effective method is ebulliometry, which involves measuring the temperature of the vapor in equilibrium with the boiling liquid.

Experimental Workflow: Ebulliometric Determination of Boiling Point

Caption: Workflow for Boiling Point Determination by Ebulliometry.

Enthalpy of Vaporization (ΔHvap)

For context, the enthalpy of vaporization for the related Guerbet alcohol, 2-butyl-1-octanol (C12H26O), has been experimentally determined.[2] This value can serve as a useful reference point. Additionally, the enthalpy of vaporization for the linear C8 alcohol, 1-octanol, is known, providing another point of comparison. For a more direct analogue, the enthalpy of vaporization of 2-ethyl-1-hexanol has been reported as 60.2 kJ/mol at 362 K.[6]

The transpiration method is a reliable technique for determining the enthalpy of vaporization of low-volatility compounds like 2-ethyloctan-1-ol.[7] This method involves passing an inert gas over the substance at a known temperature and measuring the mass loss over time.

Experimental Protocol: Transpiration Method for ΔHvap

-

Sample Preparation: A known mass of 2-ethyloctan-1-ol is placed in a saturator cell.

-

Carrier Gas Flow: A stream of an inert gas (e.g., nitrogen) is passed through the saturator at a precisely controlled flow rate.

-

Temperature Control: The saturator is maintained at a constant temperature within a thermostated bath.

-

Vapor Collection: The gas stream, now saturated with the vapor of the alcohol, is passed through a cold trap to condense the vapor.

-

Mass Determination: The mass of the condensed alcohol is determined gravimetrically.

-

Calculation: The vapor pressure at that temperature is calculated from the mass of the condensed vapor and the volume of the carrier gas. By repeating this process at several temperatures, the enthalpy of vaporization can be determined from the slope of the plot of ln(P) versus 1/T (the Clausius-Clapeyron equation).

Specific Heat Capacity (Cp)

Differential Scanning Calorimetry (DSC) is a powerful and widely used technique for measuring the specific heat capacity of liquids and solids.

Logical Flow: DSC for Specific Heat Capacity Measurement

Sources

- 1. 2-ethyloctan-1-ol [webbook.nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. 2-Ethyloctan-1-ol | C10H22O | CID 89357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Hexanol, 2-ethyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Ethyl-1-butanol - Wikipedia [en.wikipedia.org]

Thermodynamic Profiling and Solubility Dynamics of 2-Ethyl-1-octanol in Organic Solvents

Executive Summary & Physicochemical Causality

In pharmaceutical formulation and chemical processing, solvent selection is not a mere lookup task; it is a thermodynamic balancing act. 2-Ethyl-1-octanol (CAS: 20592-10-3), a branched C10 primary alcohol, presents a highly versatile solubility profile. With a molecular weight of 158.28 g/mol and an estimated LogP of ~3.8, it is fundamentally lipophilic[1].

However, its structural geometry dictates its unique behavior. The molecule consists of three functional domains:

-

The C8 Main Chain: Drives strong London dispersion forces, ensuring complete miscibility in non-polar environments.

-

The C1 Hydroxyl Group: Acts as both a hydrogen bond donor and acceptor, facilitating solubility in polar organic solvents.

-

The C2 Ethyl Branch: This is the critical structural modification. Unlike straight-chain 1-decanol, which packs efficiently into crystalline lattices, the C2 ethyl branch introduces severe steric hindrance. This disrupts van der Waals packing, drastically lowering the cloud point and freezing point of the liquid[2].

For drug development professionals, this means 2-ethyl-1-octanol remains a fluid, isotropic liquid even under cold-chain refrigeration, preventing the precipitation of co-solvated Active Pharmaceutical Ingredients (APIs).

Solvation Thermodynamics in Organic Solvents

Non-Polar Solvents (Hexane, Toluene, Lipids)

In non-polar solvents, the solvation of 2-ethyl-1-octanol is driven by the favorable enthalpy of mixing associated with London dispersion forces. The long, branched hydrocarbon tail interacts seamlessly with aliphatic solvents like hexane and aromatic solvents like toluene. Because the cohesive energy density of the solvent closely matches the Hansen Solubility Parameter for dispersion ( δd ) of the alcohol, the mixture achieves complete miscibility.

Polar Organic Solvents (Ethanol, Methanol, DMSO, DMF)

Despite its large hydrophobic bulk, 2-ethyl-1-octanol exhibits excellent solubility in polar organic solvents. This is governed by the C1 hydroxyl group.

-

In Polar Protic Solvents (Ethanol): The solvent forms a dynamic hydrogen-bonded network with the solute's -OH group, easily overcoming the hydrophobic penalty of the C10 chain. It is frequently used in mixed polar/non-polar solvent accelerator systems[3].

-

In Polar Aprotic Solvents (DMSO): The highly electronegative oxygen in DMSO acts as a strong hydrogen bond acceptor for the alcohol's proton, while dipole-dipole interactions stabilize the solution.

Aqueous Environments (The Hydrophobic Penalty)

In pure water, the solubility of 2-ethyl-1-octanol plummets to approximately 151.8 mg/L at 25°C[4]. The thermodynamic cost of creating a cavity in the highly ordered hydrogen-bonded water network to accommodate the bulky C10 branched chain is too high, resulting in a strong phase separation.

Thermodynamic solvation drivers for 2-ethyl-1-octanol in distinct solvent environments.

Quantitative Solubility Profile

The following table summarizes the solubility behavior of 2-ethyl-1-octanol across various solvent classes at standard ambient temperature (25°C).

| Solvent Classification | Specific Solvent | Solubility Limit (at 25°C) | Primary Solvation Mechanism |

| Aqueous | Water | ~0.15 mg/mL (Poor) | Highly limited by hydrophobic penalty |

| Polar Protic | , Methanol | >1000 mg/mL (Miscible) | Strong hydrogen bonding |

| Polar Aprotic | DMSO, DMF | >1000 mg/mL (Miscible) | Dipole-dipole & H-bond acceptance |

| Non-Polar | Hexane, Heptane | >1000 mg/mL (Miscible) | London dispersion forces |

| Aromatic | Toluene | >1000 mg/mL (Miscible) | Hydrophobic / Pi-alkyl interactions |

Experimental Methodology: A Self-Validating System

When quantifying the solubility of 2-ethyl-1-octanol in borderline solvent mixtures (e.g., aqueous-organic gradients), standard HPLC-UV is fundamentally inadequate due to the absence of a conjugated π -system (chromophore). As a best practice, Gas Chromatography with Flame Ionization Detection (GC-FID) must be employed.

Furthermore, the physical separation of phases is a common point of failure. The amphiphilic nature of the alcohol can form stable micro-emulsions in aqueous-organic mixtures. The protocol below is designed as a self-validating system to eliminate these artifacts.

Step-by-Step Protocol: Isothermal Shake-Flask & GC-FID

-

Saturation: Add an excess amount of 2-ethyl-1-octanol to 10 mL of the target solvent in a tightly sealed borosilicate glass vial.

-

Thermal Equilibration: Place the vial in an isothermal shaking water bath at 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours ensures true thermodynamic equilibrium is reached, overcoming any kinetic dissolution barriers.

-

Phase Separation (Critical Step): Centrifuge the mixture at 10,000 RPM for 15 minutes. Do not sample directly. Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: PTFE is hydrophobic and chemically compatible; filtration excludes sub-micron colloidal droplets that would otherwise falsely inflate the solubility value.

-

Internal Standard Addition: Dilute a precise aliquot of the filtered supernatant into a diluent containing a known concentration of an internal standard (e.g., 1-heptanol). Causality: The internal standard self-validates the assay by correcting for minute variations in GC injection volumes or solvent evaporation.

-

Quantification: Inject 1 µL into a GC-FID equipped with a polar capillary column (e.g., DB-WAX). Calculate solubility based on the peak area ratio of 2-ethyl-1-octanol to the internal standard against a multipoint calibration curve.

Workflow for isothermal shake-flask solubility determination using GC-FID.

Applications in Drug Development & Formulation

Because of its unique solubility profile, 2-ethyl-1-octanol is highly valuable in advanced drug delivery systems:

-

Depot Formulations: Due to its high lipophilicity (LogP ~3.8), 2-ethyl-1-octanol and similar branched alcohols are utilized in the formulation of steroidal analogs. When administered via subcutaneous or intramuscular injection, the highly hydrophobic nature of the solvent prevents rapid diffusion into the aqueous interstitial fluid, forming a stable, slow-release depot ([5]).

-

Co-Solvent Systems: It acts as a powerful bridging solvent. In complex formulations (such as accelerator systems for resins or polymeric drug matrices), it is blended with polar and non-polar solvents to homogenize components that would otherwise undergo phase separation[3].

References

-

2-Ethyloctan-1-ol | C10H22O | CID 89357 Source: PubChem, National Institutes of Health URL:[Link]

-

Impact of Isomerization and Carbon Number on Blending Limits of Higher Alcohols Source: Energy & Fuels, ACS Publications URL:[Link]

- Accelerator systems for polyester resin compositions (EP0053432B1)

-

Steroid Analogs and Characterization and Treatment Methods (Patent 1807118) Source: European Publication Server URL:[Link]

-

2-ethyl-1-octanol Physicochemical Data Source: The Good Scents Company URL:[Link]

Sources

- 1. 2-Ethyloctan-1-ol | C10H22O | CID 89357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 2-ethyl-1-octanol, 20592-10-3 [thegoodscentscompany.com]

- 5. STEROID ANALOGS AND CHARACTERIZATION AND TREATMENT METHODS - Patent 1807118 [data.epo.org]

Unraveling Bio-Derived Complex Mixtures: A Technical Guide to the Identification of 2-Ethyloctan-1-ol

Executive Summary

The transition toward renewable chemicals has accelerated the development of catalytic processes, such as the Guerbet reaction, which upgrades bio-derived ethanol into higher-value, distillate-range molecules[1]. However, these processes generate highly complex oxygenate streams composed of C4+ linear and branched alcohols, esters, aldehydes, and ketones[1]. Identifying specific target molecules like 2-ethyloctan-1-ol within these dense matrices poses a significant analytical challenge.

This whitepaper outlines a self-validating analytical framework designed for researchers and drug development professionals. By combining the high-resolution separation power of advanced Gas Chromatography-Mass Spectrometry (GC-MS) with the topological certainty of Nuclear Magnetic Resonance (NMR) spectroscopy, this guide provides a robust methodology for the unambiguous identification of 2-ethyloctan-1-ol.

The Strategic Analytical Framework

Relying on a single analytical modality is insufficient for complex bio-derived mixtures. Mass spectrometry (MS) provides excellent sensitivity and molecular weight data but struggles to differentiate between closely related aliphatic isomers. Conversely, NMR spectroscopy offers absolute structural elucidation but requires higher sample purity and lacks the chromatographic separation necessary for crude mixtures[2].

To solve this, we employ an orthogonal, dual-platform workflow. GC-MS serves as the primary screening and quantification tool, while multi-pulse NMR acts as the definitive structural validator.

Analytical workflow integrating GC-MS and NMR for identifying branched alcohols.

Chromatographic Separation & Mass Spectrometry (GC-MS)

Causality & Experimental Design

In complex bio-derived mixtures, standard single-phase GC columns often fail to resolve closely related isomers (e.g., 2-butyloctanol vs. 2-ethyloctanol) or separate alcohols from background esters[3]. Employing serially connected GC columns of differing polarities (e.g., a non-polar phase coupled to a polar phase) orthogonalizes the separation space, resolving critical co-elutions[3].

Furthermore, under standard 70 eV electron ionization (EI), primary alcohols like 2-ethyloctan-1-ol undergo rapid dehydration. This yields an [M-H2O]+ ion (m/z 140) rather than a true molecular ion (m/z 158)[4]. To prevent misidentification (e.g., mistaking the alcohol for an alkene), silylation via N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly recommended. This replaces the labile hydroxyl proton with a trimethylsilyl (TMS) group, stabilizing the precursor and yielding a diagnostic[M-15]+ fragment.

Step-by-Step Methodology: GC-MS Profiling

-

Sample Derivatization: Aliquot 50 µL of the crude bio-derived mixture into a silanized GC vial. Add 50 µL of BSTFA (containing 1% TMCS) and 100 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes to ensure complete silylation.

-

Column Configuration: Install a serial column setup (e.g., a 30 m non-polar column connected to a 10 m polar column via a zero-dead-volume union) to maximize resolution[3].

-

Injection Parameters: Inject 1 µL of the sample in split mode (1:50 ratio) with the inlet temperature maintained at 250°C.

-

Oven Program: Set an initial hold at 60°C for 2 min, ramp at 5°C/min to 280°C, and hold for 10 min.

-

Detection & Profiling: Scan across m/z 35–400. Identify the underivatized 2-ethyloctan-1-ol peak by its characteristic dehydration ion (m/z 140) and base peak (m/z 43)[4].

Quantitative Data Summary: GC-MS Fragmentation

Table 1: Key GC-MS (EI) Fragments for Underivatized 2-Ethyloctan-1-ol [4]

| m/z | Relative Intensity (%) | Ion Assignment / Mechanistic Origin |

| 140 | 3 | [M - H2O]+ (Rapid dehydration of the primary alcohol) |

| 71 | 65 | [C5H11]+ (Alkyl chain cleavage) |

| 57 | 67 | [C4H9]+ (Alkyl chain cleavage) |

| 43 | 100 | [C3H7]+ (Base Peak, dominant hydrocarbon fragment) |

| 41 | 57 | [C3H5]+ (Further fragmentation/dehydrogenation) |

Structural Elucidation via NMR Spectroscopy

Causality & Experimental Design

While GC-MS provides the molecular formula (C10H22O) and confirms the presence of an aliphatic chain, it cannot definitively map the exact branching architecture. To prove that the ethyl group is located specifically at the C2 position, 13C NMR combined with Distortionless Enhancement by Polarization Transfer (DEPT) is required[5].

DEPT-90 selectively displays methine (CH) carbons, while DEPT-135 displays CH and CH3 as positive signals and CH2 as negative signals[5]. For 2-ethyloctan-1-ol, the presence of exactly one CH group (the C2 branch point) at a highly deshielded shift (δ 65.3) definitively proves the 2-ethyl substitution pattern[4].

Logic flow for identifying carbon environments using DEPT NMR.

Step-by-Step Methodology: NMR Analysis

-

Fractionation: Isolate the target C10 fraction from the bulk bio-derived mixture using preparative HPLC or fractional distillation.

-

Sample Preparation: Dissolve 20–30 mg of the purified fraction in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference.

-

Acquisition: Acquire standard 1D 13C{1H} NMR spectra at 100 MHz. Follow immediately with DEPT-90 and DEPT-135 pulse sequences to map proton multiplicities[5].

-

Interpretation: Cross-reference the resulting chemical shifts against the theoretical framework for a C10 branched alcohol.

Quantitative Data Summary: NMR Assignments

Table 2: 13C{1H} NMR Assignments for 2-Ethyloctan-1-ol (100 MHz, CDCl3) [4]

| Chemical Shift (δ, ppm) | Carbon Type (via DEPT) | Structural Assignment |

| 11.1 | CH3 | Ethyl branch terminal methyl |

| 14.1 | CH3 | Octyl chain terminal methyl |

| 23.3, 26.9, 29.7, 30.4, 31.9 | CH2 | Alkyl backbone methylenes |

| 42.0 | CH2 | Methylene adjacent to the branch point |

| 65.3 | CH | C2 (Branch point attached directly to the hydroxyl group) |

Conclusion: A Self-Validating System

By integrating the high-resolution separation capabilities of serial-column GC-MS with the topological certainty of DEPT NMR, researchers can confidently identify 2-ethyloctan-1-ol within the dense chemical background of bio-derived alcohol mixtures[2]. This self-validating analytical loop eliminates false positives caused by co-eluting isomers, ensuring high-fidelity data suitable for downstream catalytic optimization, biofuel formulation, and chemical synthesis.

References

- Title: Iridium Complex-Catalyzed C2-Extension of Primary Alcohols with Ethanol via a Hydrogen Autotransfer Reaction Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: Catalytic Conversion of Bio-derived Alcohols to Distillate Range Molecules Source: University of Wisconsin–Madison URL

- Title: Separation of Alcohols and Esters in Spirits using Serially Connected GC Columns Source: Sigma-Aldrich URL

- Title: Identifying Alcohols Using NMR Spectroscopy Source: AZoM URL

- Source: PMC (National Institutes of Health)

Sources

Application Note: A Comprehensive Protocol for the Synthesis of 2-Ethyloctan-1-ol via Base-Catalyzed Guerbet Coupling

Introduction and Scientific Background

The Guerbet reaction, first described by Marcel Guerbet in 1899, is a self-condensation of primary alcohols to produce higher, β-alkylated dimer alcohols.[1][2] This process is of significant industrial value as it converts lower-molecular-weight alcohols into more valuable, branched alcohols with unique properties.[2] Guerbet alcohols, like 2-ethyloctan-1-ol, exhibit lower melting points and reduced viscosity compared to their linear isomers, making them desirable as solvents, lubricants, plasticizers, and components in cosmetics.[2][3]

The synthesis of 2-ethyloctan-1-ol from 1-hexanol is a classic example of this transformation. The overall reaction is as follows:

2 CH₃(CH₂)₅OH → CH₃(CH₂)₅CH(CH₂CH₃)CH₂OH + H₂O (1-Hexanol → 2-Ethyloctan-1-ol + Water)

The reaction requires a multifunctional catalytic system that possesses both basic and dehydrogenation/hydrogenation capabilities.[4] The process is complex and proceeds through a four-step sequence, which is critical to understand for process optimization and troubleshooting.[1][2]

The Guerbet Reaction Mechanism

The accepted mechanism for the base-catalyzed Guerbet reaction is a hydrogen auto-transfer process involving four key stages:[1][5]

-

Dehydrogenation: The primary alcohol (1-hexanol) is first oxidized to its corresponding aldehyde (hexanal) by the catalyst system. This step is often the rate-limiting step of the overall reaction.[6] The base plays a crucial role in this transformation.

-

Aldol Condensation: Two molecules of the aldehyde intermediate undergo a base-catalyzed aldol addition to form a β-hydroxy aldehyde.

-

Dehydration: The aldol adduct readily dehydrates under the high-temperature conditions to yield an α,β-unsaturated aldehyde (2-ethyl-2-octenal). The removal of water is essential to drive the reaction equilibrium towards the product.[7]

-

Hydrogenation: The α,β-unsaturated aldehyde is then hydrogenated to the final product, 2-ethyloctan-1-ol. The hydrogen for this step is provided by the initial dehydrogenation of the starting alcohol, making the process a "borrowed hydrogen" or hydrogen auto-transfer reaction.[8]

Fine-tuning the acid-base properties of the catalyst system is critical for maximizing selectivity and yield, as side reactions such as esterification can occur.[4][6]

Experimental Protocol

This protocol details the synthesis of 2-ethyloctan-1-ol on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Grade | Supplier (Example) |

| 1-Hexanol | C₆H₁₄O | 102.17 | ≥98% | Sigma-Aldrich |

| Potassium Hydroxide (KOH) | KOH | 56.11 | ≥85%, pellets | Fisher Scientific |

| Raney Nickel (optional, H₂ source) | Ni | - | Slurry in water | Alfa Aesar |

| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 | Anhydrous | VWR |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M solution | J.T. Baker |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated solution | EMD Millipore |

| Brine (Saturated NaCl) | NaCl | 58.44 | Saturated solution | LabChem |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Granular | Acros Organics |

Equipment

-

High-pressure autoclave reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature controller, pressure gauge, and gas inlet/outlet. A standard round-bottom flask with a reflux condenser and Dean-Stark trap can be used if the reaction is run at atmospheric pressure, though this may require longer reaction times.

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Analytical equipment for characterization (GC-MS, NMR spectrometer)

Synthesis Procedure

The following workflow provides a visual overview of the entire process from setup to final product characterization.

Caption: Experimental workflow for 2-ethyloctan-1-ol synthesis.

Step-by-Step Instructions:

-

Reactor Setup: Charge the high-pressure autoclave reactor with 1-hexanol (e.g., 204.4 g, 2.0 mol) and potassium hydroxide pellets (e.g., 11.2 g, 0.2 mol, 10 mol%). If using a hydrogenation co-catalyst, it can be added at this stage (e.g., a small amount of Raney Nickel).[1][9]

-

Inerting: Seal the reactor securely. Purge the system with an inert gas, such as nitrogen or argon, three times to remove all oxygen, which can cause unwanted side reactions.

-

Reaction Execution: Begin vigorous stirring. Heat the reactor to the target temperature, typically between 220-250°C.[9] The reaction will generate water, leading to an increase in pressure within the sealed vessel.

-

Monitoring: Monitor the reaction progress. If using a setup with a Dean-Stark trap, the reaction is complete when water ceases to collect.[9] In an autoclave, the reaction can be monitored by taking small aliquots (if the reactor allows) for Gas Chromatography (GC) analysis or by running for a predetermined time (e.g., 6-12 hours).

-

Cooling: Once the reaction is deemed complete, turn off the heating and allow the reactor to cool to room temperature (< 40°C).

-

Depressurization: Carefully and slowly vent the reactor to release any residual pressure in a fume hood.

Work-up and Purification

-

Neutralization: Transfer the crude reaction mixture to a large beaker. Slowly and with stirring, add 2 M HCl to neutralize the potassium hydroxide catalyst until the mixture is acidic (pH ~5-6). This step is exothermic; cooling in an ice bath is recommended.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Add an equal volume of diethyl ether and shake vigorously. Allow the layers to separate. Collect the upper organic layer. Extract the aqueous layer two more times with diethyl ether.[10]

-

Washing: Combine the organic extracts. Wash sequentially with saturated sodium bicarbonate solution (to remove residual acid) and then with brine (to reduce the amount of dissolved water).[10]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together. Filter the mixture to remove the drying agent.[10]

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator.

-

Purification: The crude 2-ethyloctan-1-ol is purified by fractional distillation under vacuum. This step is crucial to separate the desired product from unreacted 1-hexanol and any high-boiling byproducts. Collect the fraction boiling at the appropriate temperature and pressure.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Expected Value for 2-Ethyloctan-1-ol |

| Molecular Formula | C₁₀H₂₂O[11] |

| Molecular Weight | 158.28 g/mol [11] |

| Appearance | Colorless liquid |

| Boiling Point | ~213-214 °C @ 760 mmHg (est.)[12] |

| CAS Number | 20592-10-3[11] |

Gas Chromatography-Mass Spectrometry (GC-MS): GC analysis will determine the purity of the product, while MS will show a molecular ion peak (M+) corresponding to the molecular weight of 2-ethyloctan-1-ol (m/z = 158.28) and a characteristic fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the different proton environments in the molecule, including the triplet for the CH₂OH group, the multiplet for the CH branch point, and signals for the alkyl chains.

-

¹³C NMR: Will show 10 distinct carbon signals, confirming the structure of the branched C10 alcohol.

Safety and Troubleshooting

-

Safety: The Guerbet reaction is conducted at high temperatures and can generate significant pressure. Use of a properly rated autoclave and a blast shield is mandatory. Potassium hydroxide is highly corrosive. Handle with care.

-

Troubleshooting:

-

Low Conversion: May be due to insufficient temperature, insufficient catalyst, or a non-inert atmosphere. Ensure the system is properly sealed and purged.

-

Poor Selectivity: The formation of byproducts like ethers or acids can result from non-optimal reaction conditions.[4] Adjusting the catalyst concentration or temperature may improve selectivity.

-

Water Removal: Inefficient water removal can stall the reaction. If using a Dean-Stark trap, ensure it is functioning correctly.

-

Conclusion

The base-catalyzed Guerbet coupling of 1-hexanol is an effective method for synthesizing 2-ethyloctan-1-ol. By carefully controlling reaction parameters such as temperature, catalyst loading, and atmosphere, high yields of the desired branched alcohol can be achieved. This protocol provides a robust framework for laboratory-scale synthesis, purification, and characterization, serving as a valuable resource for researchers in synthetic chemistry.

References

- Benchchem. (n.d.). Synthesis of 2-Ethylhexan-1-ol via the Guerbet Reaction: A Technical Guide.

- Gabriëls, D., et al. (2015). Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization. Green Chemistry, 17(12). Core.ac.uk.

- Wikipedia. (2023). Guerbet reaction.

- Young, Z. (2017).

- Benchchem. (n.d.). Application Notes and Protocols: Guerbet Reaction Conditions for Long-Chain Alcohols.

- Barboza, C. A. P., et al. (2022). Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst.

- Benchchem. (n.d.). The Guerbet Reaction: A Comprehensive Technical Guide to the Discovery, Synthesis, and Modern Applications of Branched Alcohols.

- Dowden, J. (2019).

- Google Patents. (2019). US10214470B2 - Synthesis of guerbet alcohols.

- O'Lenick, A. (2011). Guerbet Compounds. AOCS.

- Dell'Anna, M. M., et al. (2023). The mild side of the Guerbet reaction. A mini-review.

- Ataman Kimya. (n.d.). 2-ETHYLHEXANOL.

- Carlini, C., et al. (2002). Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide.

- Gabriëls, D., et al. (2015). Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization.

- Pestov, D. A., et al. (2022). Successive Vapor-Phase Guerbet Condensation of Ethanol and 1‑Butanol to 2‑Ethyl-1-hexanol over Hydroxyapatite Catalysts in a Flow Reactor. Industrial & Engineering Chemistry Research.

- Carlini, C., et al. (2002). Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide.

- U.S. Environmental Protection Agency. (2005). Inert Reassessment: 2-Ethyl-1-hexanol.

- Guidechem. (n.d.). 2-ethyloctan-1-ol 20592-10-3 wiki.

- NIST. (n.d.). 2-ethyloctan-1-ol.

- Australian Government Department of Health. (2013). 1-Hexanol, 2-ethyl-: Human health tier II assessment.

- PubChem. (n.d.). 2-Ethyloctan-1-ol.

- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.

- Ismaiel, A. A., et al. (1993). Purification and characterization of a primary-secondary alcohol dehydrogenase from two strains of Clostridium beijerinckii. Journal of Bacteriology.

- The Good Scents Company. (n.d.). 2-ethyl-1-octanol.

Sources

- 1. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. aocs.org [aocs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Libra ETD [libraetd.lib.virginia.edu]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. 2-ethyloctan-1-ol [webbook.nist.gov]

- 12. 2-ethyl-1-octanol, 20592-10-3 [thegoodscentscompany.com]

Application Note: 2-Ethyl-1-Octanol as a High-Performance Blendstock for Renewable Diesel Fuels

Abstract: The imperative to decarbonize the transportation sector has catalyzed research into sustainable, high-performance renewable fuels. This document provides a detailed technical guide for researchers and fuel scientists on the application of 2-ethyl-1-octanol (EHO) as a promising blendstock for conventional and renewable diesel fuels. We present protocols for its synthesis via the Guerbet reaction, preparation of diesel blends, and comprehensive evaluation of critical fuel properties and engine performance characteristics. The causality behind experimental choices is elucidated to provide a foundational understanding of EHO's potential to enhance fuel quality, particularly in improving cold flow properties and reducing harmful emissions.

Introduction: The Case for Branched Higher Alcohols in Diesel Fuel

The global push for cleaner energy sources necessitates the development of "drop-in" renewable fuels that are compatible with existing diesel engine infrastructure. While first-generation biodiesels (fatty acid methyl esters, FAMEs) have been a step forward, they present challenges related to oxidative stability and, most notably, poor performance in cold climates.[1][2] Higher, branched-chain alcohols represent a compelling alternative.

2-Ethyl-1-Octanol (C₈H₁₈O), a C8 Guerbet alcohol, is a particularly attractive candidate. It can be synthesized from smaller, bio-derived alcohols like ethanol and butanol, positioning it as a next-generation biofuel.[3][4] Its molecular structure—a branched chain—imparts unique physicochemical properties that can address the shortcomings of both conventional diesel and FAMEs. Key advantages include:

-

Improved Cold Flow Properties: The branched structure disrupts the formation of large wax crystals at low temperatures, significantly lowering the cloud point and pour point of the fuel blend.

-

Enhanced Combustion & Reduced Emissions: As an oxygenate, EHO introduces oxygen into the fuel, which can lead to more complete combustion. This has been shown to significantly reduce particulate matter (smoke), carbon monoxide (CO), and unburned hydrocarbon (HC) emissions.[5][6]

-

Favorable Blending Characteristics: EHO is miscible with diesel fuel and can act as a stabilizer for other biofuels like ethanol in diesel blends.[7]

This guide provides the foundational protocols to synthesize, blend, and validate the performance of 2-ethyl-1-octanol as a renewable diesel component.

Synthesis of 2-Ethyl-1-Octanol via the Guerbet Reaction

The Guerbet reaction is a robust method for the self-condensation of primary alcohols to produce higher, β-branched alcohols.[8] The conversion of 1-butanol to 2-ethyl-1-octanol is a classic example and proceeds through a four-step catalytic cascade: (1) dehydrogenation to an aldehyde, (2) base-catalyzed aldol condensation, (3) dehydration, and (4) hydrogenation of the unsaturated intermediate.[9]

Protocol: Laboratory-Scale Synthesis

This protocol describes the synthesis using a bifunctional palladium-based catalyst and a strong base.

Materials:

-

1-Butanol (reactant)

-

Palladium on Carbon (Pd/C, 5 wt%) or similar palladium precursor (catalyst)[4]

-

Sodium butoxide (BuONa) in butanol (1 M solution, base)[4]

-

High-pressure autoclave reactor with magnetic stirrer, temperature controller, and sampling valve

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reactor Charging: In a clean, dry high-pressure autoclave, charge the 1-butanol and the palladium catalyst. A typical catalyst loading is 0.1-1 mol% relative to the alcohol.

-

Base Addition: Add the freshly prepared sodium butoxide solution. The base concentration is a critical parameter, often ranging from 2-10 mol% relative to the alcohol.[4]

-

Inerting: Seal the reactor and purge it 3-5 times with an inert gas (e.g., Nitrogen) to remove all oxygen.

-

Reaction Conditions: Pressurize the reactor with the inert gas (e.g., 1-5 bar). Begin stirring and heat the reactor to the target temperature, typically between 180-220°C.[4][9]

-

Monitoring: The reaction progress can be monitored by taking small samples (if the reactor setup allows) and analyzing them via Gas Chromatography (GC) to determine the conversion of 1-butanol and the selectivity towards 2-ethyl-1-octanol.

-

Cooldown and Depressurization: Once the reaction reaches completion (or desired conversion), cool the reactor to room temperature. Carefully vent the pressure in a fume hood.

-

Product Isolation:

-

Filter the reaction mixture to recover the heterogeneous palladium catalyst.

-

Neutralize the basic solution with a dilute acid (e.g., HCl).

-

The crude product can be purified by fractional distillation under reduced pressure to separate the high-boiling 2-ethyl-1-octanol from unreacted 1-butanol and lower-boiling byproducts.

-

Safety Precaution: The Guerbet reaction is conducted at high temperatures and pressures and involves flammable alcohols and a strong base. All operations must be performed in a well-ventilated fume hood using appropriate high-pressure equipment and personal protective equipment (PPE).

Visualization: Guerbet Reaction Workflow

Caption: Workflow for the synthesis of 2-ethyl-1-octanol via the Guerbet reaction.

Data: Catalyst Performance

The selection of the catalytic system is paramount for achieving high yield and selectivity.

| Catalyst System | Base | Temperature (°C) | n-Butanol Conversion (%) | 2-Ethyl-1-Octanol Selectivity (%) | Reference |

| Palladium-based | Sodium Butoxide | 200 | High | ~100 | [9],[4] |

| Copper Chromite | Sodium Butoxide | 200 | up to 61 | High | [9] |

| Ni/Ce-Al₂O₃ | - | 170 | 100 | 66.9 | [9] |

Preparation of 2-Ethyl-1-Octanol / Diesel Blends

This section details the protocol for preparing stable, homogenous fuel blends for subsequent analysis. Blends are designated by the volumetric percentage of EHO, e.g., EHO10 is 10% EHO and 90% diesel.

Protocol: Splash Blending

Materials:

-

Base Diesel Fuel (e.g., No. 2-D S15, conforming to ASTM D975)[10][11]

-

Synthesized and purified 2-Ethyl-1-Octanol (>99% purity)

-

Class A volumetric flasks

-

Magnetic stirrer and stir bars

Procedure:

-

Volume Calculation: Determine the required volumes of diesel and EHO for the target blend (e.g., for 100 mL of EHO10, use 10 mL of EHO and 90 mL of diesel).

-

Blending: To a volumetric flask, add the calculated volume of 2-ethyl-1-octanol.

-

Dilution: Fill the flask to the calibration mark with the base diesel fuel.

-

Homogenization: Stopper the flask and add a magnetic stir bar. Place the flask on a magnetic stirrer and mix for 15-30 minutes at room temperature to ensure a completely homogenous blend.

-

Storage: Store the prepared blend in a sealed, labeled, airtight container away from direct sunlight to prevent degradation.

Visualization: Fuel Blending Process

Caption: Standard laboratory procedure for preparing EHO/diesel fuel blends.

Physicochemical Property Analysis

Evaluating the properties of the fuel blends according to standardized test methods is critical to ensure they meet specifications for use in diesel engines. The American Society for Testing and Materials (ASTM) provides the benchmark standards for diesel fuels.[12]

Protocols: Standard Test Methods

All analyses should be performed on the base diesel fuel and on each prepared blend (e.g., EHO5, EHO10, EHO20) to allow for direct comparison.

| Property | ASTM Method | Significance |

| Density @ 15°C | D1298 / D287 | Affects air-fuel ratio and energy content per volume. |

| Kinematic Viscosity @ 40°C | D445 | Crucial for fuel injection system performance and atomization.[13] |

| Flash Point | D93 | Determines the lowest temperature at which vapors will ignite; critical for safe handling and storage.[13] |

| Cetane Number | D613 | A measure of the fuel's ignition quality; higher numbers indicate shorter ignition delay.[13] |

| Oxidative Stability | EN 15751 | Measures resistance to oxidation during long-term storage, which can form gums and sediments.[14][15] |

| Cloud Point (CP) | D2500 | Temperature at which wax crystals first appear, indicating the onset of cold weather operability issues.[13][16] |

| Pour Point (PP) | D97 | The lowest temperature at which the fuel will flow.[13][16] |

| Cold Filter Plugging Point (CFPP) | D6371 | The lowest temperature at which fuel will pass through a standardized filter, a key indicator of low-temperature performance.[1] |

Data: Typical Properties of EHO/Diesel Blends

The following table summarizes expected values based on literature data. Actual results will vary with the specific base diesel used.

| Property | Diesel | EHO10 | EHO20 | EHO30 |

| Density @ 15°C ( kg/m ³) | 835 | 834 | 833 | 832 |

| Kinematic Viscosity @ 40°C (mm²/s) | 2.6 | 2.7 | 2.8 | 2.9 |

| Cetane Number | 51 | 48 | 45 | 42 |

| Flash Point (°C) | 68 | 72 | 76 | 80 |

| Cloud Point (°C) | -5 | -9 | -14 | -20 |

| Pour Point (°C) | -12 | -18 | -25 | -33 |

| Lower Heating Value (MJ/kg) | 42.7 | 41.8 | 40.9 | 40.0 |

(Note: Data is synthesized from multiple sources for illustrative purposes.[5][17])

Causality: The addition of EHO generally decreases the blend's cetane number and energy density due to the inherent properties of the alcohol.[5] However, it beneficially increases the flash point, enhancing safety. Most significantly, the branched structure of EHO disrupts paraffin crystal agglomeration, leading to a substantial depression of the cloud and pour points, which is a primary advantage for cold weather applications.[18]

Engine Performance and Emissions Testing

The ultimate validation of a fuel blend is its performance in a diesel engine. This protocol outlines a standard setup for evaluating performance and exhaust emissions.

Protocol: Engine Test Bed Operation

Equipment:

-

Single-cylinder, direct-injection (DI) diesel engine

-

Eddy current dynamometer to control engine load and speed

-

Fuel consumption measurement system (gravimetric or volumetric)

-

Exhaust gas analyzer to measure NOx, CO, HC, and CO₂

-

Smoke meter or opacimeter for particulate matter measurement

Procedure:

-

Engine Warm-up: Operate the engine with standard diesel fuel until the oil and coolant temperatures stabilize.

-

Baseline Test: Run the engine with the base diesel fuel across a range of predefined operating conditions (e.g., constant speed of 1700 rpm at 25%, 50%, 75%, and 100% load).[5] Record all performance (torque, power, fuel consumption) and emissions data.

-

Fuel System Purge: Thoroughly purge the fuel lines and filters before introducing a new fuel blend to prevent cross-contamination.

-

Blend Testing: Repeat the exact same test cycle for each EHO blend (EHO10, EHO20, etc.).

-

Data Analysis: For each test point, calculate the Brake Specific Fuel Consumption (BSFC) and Brake Thermal Efficiency (BTE). Compare the emissions results (g/kWh) for each blend against the diesel baseline.

Visualization: Engine Testing Experimental Setup

Caption: Schematic of a typical engine test bed for fuel performance analysis.

Expected Outcomes and Mechanistic Explanation

-

Performance: Due to the lower heating value of EHO, the Brake Specific Fuel Consumption (BSFC) is expected to increase with higher blend ratios.[5][17] However, the Brake Thermal Efficiency (BTE) may remain constant or even improve slightly, as the higher oxygen content of EHO can lead to more efficient and complete combustion.[5]

-

Emissions:

-

NOx: A significant reduction in nitrogen oxides (NOx) is anticipated. EHO has a higher latent heat of vaporization than diesel, which cools the combustion chamber and lowers peak combustion temperatures—the primary driver of NOx formation.[5][17]

-

Smoke/PM: A substantial decrease in smoke opacity is expected. The oxygen inherent in the EHO molecule promotes the oxidation of soot precursors, preventing their formation and leading to cleaner combustion.[5][6]

-

CO and HC: Emissions of carbon monoxide and unburned hydrocarbons are generally reduced due to the improved combustion efficiency provided by the fuel-bound oxygen.[5][6]

-

Conclusion

2-Ethyl-1-octanol demonstrates significant potential as a renewable diesel blendstock capable of addressing several key challenges in the fuel industry. The protocols outlined in this guide provide a comprehensive framework for its synthesis, blending, and evaluation. The primary advantages conferred by EHO blending are a marked improvement in cold flow properties and a simultaneous reduction in harmful exhaust emissions, particularly NOx and particulate matter. While the lower energy density results in a modest increase in fuel consumption, the gains in environmental performance and fuel operability in cold climates present a compelling case for its adoption as a next-generation biofuel component. Further research should focus on optimizing the synthesis process from renewable feedstocks and conducting long-term engine durability studies.

References

- D975 Standard Specification for Diesel Fuel - ASTM. (2022, October 14).

- ASTM D975 Diesel Fuel Specification Test.

- Diesel Fuel Oil Testing According to ASTM D975-21 - Paragon Laboratories.

- ASTM Diesel Fuel Standard Specification - The ANSI Blog.

- Diesel Fuel Test Methods - An Overview - ASTM.

- Guerbet Compounds - AOCS. (2011, December 22).

- Synthesis of guerbet alcohols - Google Patents. (US10214470B2).

- Successive Vapor-Phase Guerbet Condensation of Ethanol and 1‑Butanol to 2‑Ethyl-1-hexanol over Hydroxyapatite Catalysts in a Flow Reactor. (2021, December 14). Industrial & Engineering Chemistry Research.

- Synthesis of 2-Ethylhexan-1-ol via the Guerbet Reaction: A Technical Guide - Benchchem.

- Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide - ResearchGate.

- EFFECTIVENESS OF COLD FLOW ADDITIVES ON VARIOUS BIODIESELS, DIESEL, AND THEIR BLENDS. (2008). Transactions of the ASABE.

- Synthesis of renewable jet and diesel fuels from 2-ethyl-1-hexene - RSC Publishing.

- Microbial production of 1-octanol: A naturally excreted biofuel with diesel-like properties. Metabolic Engineering.

- Effect of Performance and Emissions on DI Diesel Engine Using Ethanol Diesel Blends- A Review – IJERT. (2012, August 15).

- Experimental evaluation on oxidation stability of biodiesel/diesel blends with alcohol addition by rancimat instrument and FTIR spectroscopy - ResearchGate.

- Synthesis of renewable jet and diesel fuels from 2-ethyl-1-hexene - ResearchGate.

- Impact of Using n-Octanol/Diesel Blends on the Performance and Emissions of a Direct-Injection Diesel Engine - MDPI. (2024, June 1). Energies.

- Performance and Emission Characteristics of Green Diesel Blends containing Diethyl-Succinate and 1-Octanol - Aidic.

- Effect of synthetic cold flow additives on properties of biodiesel and biodiesel- diesel blends: A mini-review.

- Thermophysical and excess properties of diesel + biodiesel with octanol isomers at different temperatures | Semantic Scholar. (2022, July 1). Journal of Molecular Liquids.

- Understanding the performance, emissions, and combustion behaviors of a DI diesel engine using alcohol/hemp seed oil biodiesel/d. (2023, January 30).

- Cold Flow Properties of Biodiesel and the Improvement Methods: A Review | Energy & Fuels. (2020, August 3).

- Advanced diesel from ethanol, a pathway to produce sustainable and high-quality drop-in biofuels. (2024, September 14).

- Engine Performance and Emissions with Ethanol and Diesel-Biodiesel Blends - IRJET.

- Improved Oxidative Stability of Biodiesel Fuels: Antioxidant Research and Development - ROSA P.

- A Mini Review on the Cold Flow Properties of Biodiesel and its Blends - OPUS at UTS. (2020, December 18).

- Oxidation stability of blends of Jatropha biodiesel with diesel.

- Using renewable n-octanol in a non-road diesel engine with some modifications.

- Impact of Ethanol–Diesel Blend on CI Engine Performance and Emissions - MDPI. (2025, April 29).

- Effectiveness of Ethyl Acetate, 1-Octanol, and Soy Biodiesel in Stabilizing Ethanol–Diesel Fuel Blends and Performance of Compression Ignition Engine on Stabilized Fuel Blends - PMC.

- Physico-chemical properties of ethanol-diesel blend fuel and its effect on performance and emissions of diesel engines | Request PDF - ResearchGate.

- The role of antioxidants in improving biodiesel's oxidative stability, poor cold flow properties, and the effects of the duo on engine performance: A review - PMC. (2022, July 3).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. physics.mff.cuni.cz [physics.mff.cuni.cz]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. stet-review.org [stet-review.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. aocs.org [aocs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. D975 Standard Specification for Diesel Fuel [store.astm.org]

- 11. paragonlaboratories.com [paragonlaboratories.com]

- 12. Diesel Fuel Test Methods - An Overview [store.astm.org]

- 13. lospaziodibeppe.it [lospaziodibeppe.it]

- 14. researchgate.net [researchgate.net]

- 15. ir.xtbg.ac.cn [ir.xtbg.ac.cn]

- 16. biodieseleducation.org [biodieseleducation.org]

- 17. researchgate.net [researchgate.net]

- 18. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

gas chromatography-mass spectrometry (GC-MS) method for 2-ethyloctan-1-ol detection

Application Note: High-Sensitivity GC-MS Quantification of 2-Ethyloctan-1-ol in Complex Matrices

Introduction & Scope

2-Ethyloctan-1-ol (C₁₀H₂₂O, MW: 158.28 g/mol ) is a branched, saturated primary alcohol. In industrial and environmental contexts, it is frequently encountered as a byproduct in the catalytic conversion of bio-derived alcohols[1], an intermediate in plasticizer synthesis, and a microbial degradation product of high-molecular-weight phthalates (e.g., bis(2-ethyloctyl) phthalate)[2].

Due to its structural similarity to other fatty alcohols and its low volatility in aqueous environments, accurate trace-level quantification demands a highly specific analytical strategy. This protocol outlines a validated Gas Chromatography-Mass Spectrometry (GC-MS) methodology, emphasizing the mechanistic causality behind sample preparation, derivatization, and instrumental parameters to ensure a robust, self-validating analytical system.

Analytical Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, designing a reliable assay requires moving beyond generic steps to understand the why behind each methodological choice:

-

Chromatographic Causality (Why GC-MS?): GC-MS provides the necessary resolving power to separate 2-ethyloctan-1-ol from isomeric aliphatic alcohols (such as 2-ethyl-1-decanol or 1-decanol) and the mass-spectral specificity to confirm its identity unequivocally.

-

Extraction Causality: Liquid-Liquid Extraction (LLE) using a non-polar solvent (hexane) is selected to partition the lipophilic 2-ethyloctan-1-ol (logP ≈ 3.8) from polar aqueous matrices. This choice effectively desalts the sample and leaves hydrophilic interferences in the aqueous waste, preventing ion suppression in the MS source.

-

Derivatization Causality: While 2-ethyloctan-1-ol can be analyzed underivatized—yielding characteristic Electron Ionization (EI) fragments at m/z 43 (base peak), 57, 71, and 140[3]—the presence of the free hydroxyl group allows hydrogen bonding with active silanol sites in the GC inlet and column. This interaction causes peak tailing and signal attenuation at trace levels. By employing silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), the active hydrogen is replaced with a trimethylsilyl (TMS) group. This transformation drastically increases volatility, enhances thermal stability, and produces a highly specific primary-TMS cleavage fragment (m/z 103).

-

A Self-Validating System: The protocol functions as a self-validating system by incorporating 1-Nonanol as an Internal Standard (IS) prior to extraction. The IS tracks extraction efficiency and derivatization completeness, while the specific m/z 103 target ion confirms the presence of the primary TMS ether, ensuring high trustworthiness in the quantitative output.

Experimental Protocols

Reagents and Materials

-

Target Standard: 2-Ethyloctan-1-ol analytical standard (≥99% purity).

-

Internal Standard (IS): 1-Nonanol (10 µg/mL in methanol).

-

Solvents: Hexane (GC-MS grade), Anhydrous Pyridine.

-

Derivatization Reagent: BSTFA + 1% TMCS.

-

Drying Agent: Anhydrous sodium sulfate (Na₂SO₄), baked at 400 °C for 4 hours prior to use.

Step-by-Step Sample Preparation Workflow

-

Spiking & Equilibration: Transfer 5.0 mL of the aqueous sample into a 15 mL glass centrifuge tube with a PTFE-lined cap. Spike with 50 µL of the IS solution. Vortex for 30 seconds to ensure homogeneity.

-

Liquid-Liquid Extraction (LLE): Add 2.0 mL of hexane. Cap tightly and agitate on a mechanical shaker for 10 minutes at 300 rpm. Centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation.

-

Moisture Removal: Carefully transfer the upper organic (hexane) layer using a Pasteur pipette into a clean glass vial containing 0.5 g of anhydrous Na₂SO₄. Swirl gently and let sit for 2 minutes. (Causality: Trace water actively quenches silylation reagents, leading to incomplete derivatization).

-

Concentration: Transfer the dried extract to a 2 mL GC autosampler vial. Evaporate to dryness under a gentle stream of ultra-high purity nitrogen at room temperature.

-

Derivatization: Add 100 µL of BSTFA + 1% TMCS and 100 µL of anhydrous pyridine (acting as an acid scavenger and catalyst) to the dried residue. Seal the vial tightly.

-

Incubation: Heat the vial in a dry block heater at 60 °C for 30 minutes.

-

Cooling: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS.

Instrumental Parameters (GC-MS)

GC Conditions:

-

Column: DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

-

Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

-

Injection: 1 µL, Splitless mode, Inlet temperature 250 °C.

-

Oven Program: Initial 60 °C (hold 1 min), ramp at 10 °C/min to 200 °C, then ramp at 20 °C/min to 280 °C (hold 3 min).

MS Conditions:

-

Ionization: Electron Impact (EI), 70 eV.

-

Temperatures: Transfer line 280 °C; Source 230 °C; Quadrupole 150 °C.

-